An In-depth Technical Guide to 2-(2-Methoxyethyl)pyrrolidine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(2-Methoxyethyl)pyrrolidine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Methoxyethyl)pyrrolidine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of in-depth public data, this guide synthesizes available information, draws logical comparisons with structurally similar compounds, and outlines a proposed synthetic pathway and characterization workflow. The document is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, handling, and application of this compound.
Introduction
2-(2-Methoxyethyl)pyrrolidine belongs to the family of substituted pyrrolidines, a class of compounds frequently incorporated into the structures of biologically active molecules and pharmaceuticals. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common scaffold in medicinal chemistry due to its ability to confer desirable pharmacokinetic properties. The methoxyethyl substituent at the 2-position introduces additional functionality and potential for hydrogen bonding, which can influence the compound's solubility, binding affinity, and metabolic stability. This guide aims to consolidate the known information and provide expert insights into the physical properties, synthesis, and characterization of 2-(2-Methoxyethyl)pyrrolidine.
Physicochemical Properties
Precise experimental data for 2-(2-Methoxyethyl)pyrrolidine is not extensively reported in publicly accessible literature. However, based on information from chemical suppliers and computational predictions, the following properties are established.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | ChemScene[1] |
| Molecular Weight | 129.20 g/mol | ChemScene[1] |
| CAS Number | 933746-73-7 | ChemScene[1] |
| Appearance | Expected to be a liquid | Inferred from related compounds |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
| Solubility | Expected to be soluble in water and common organic solvents | Inferred from related compounds[2] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Expert Insight: The physical properties of 2-(2-Methoxyethyl)pyrrolidine can be reasonably estimated by comparison with structurally similar compounds. For instance, N-(2-Hydroxyethyl)pyrrolidine (CAS 2955-88-6) has a boiling point of 79-81°C at 13 mmHg and a density of approximately 0.985 g/mL.[2][3] Given the replacement of the hydroxyl group with a methoxy group, the boiling point of 2-(2-Methoxyethyl)pyrrolidine is expected to be in a similar range, potentially slightly lower due to the absence of strong hydrogen bonding from the hydroxyl group. The density is also likely to be comparable.
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
This proposed synthesis starts from 2-(2-methoxyethyl)tetrahydrofuran and proceeds through a reductive amination reaction.
Caption: Proposed synthesis of 2-(2-Methoxyethyl)pyrrolidine.
Step-by-Step Experimental Protocol (Proposed)
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Ring Opening of Tetrahydrofuran Precursor: 2-(2-methoxyethyl)tetrahydrofuran is treated with a strong acid such as hydrobromic acid or hydrochloric acid to cleave the ether linkage within the tetrahydrofuran ring, yielding a halo-alcohol intermediate.
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Amination: The resulting halo-alcohol is then subjected to amination using ammonia. This nucleophilic substitution reaction replaces the halogen with an amino group.
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Intramolecular Cyclization: The amino-alcohol intermediate is then induced to undergo intramolecular cyclization to form the pyrrolidine ring. This can often be achieved by heating or with the use of a suitable catalyst to facilitate the dehydration and ring closure.
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Purification: The crude product is purified by distillation under reduced pressure to obtain pure 2-(2-Methoxyethyl)pyrrolidine.
Causality Behind Experimental Choices: This proposed pathway is based on well-established and reliable reactions in heterocyclic chemistry. Reductive amination is a robust method for the formation of amines and subsequent cyclization to form heterocyclic rings. The choice of starting material is strategic, as the methoxyethyl side chain is already in place, simplifying the overall synthesis.
Spectroscopic Characterization
While specific spectra for 2-(2-Methoxyethyl)pyrrolidine are not widely published, the expected spectroscopic data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl chain protons (multiplets), and the protons of the pyrrolidine ring (a series of multiplets). The chemical shifts and coupling patterns will be informative for confirming the structure.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the methoxy carbon, the carbons of the ethyl chain, and the four unique carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(2-Methoxyethyl)pyrrolidine is expected to show characteristic absorption bands for:
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C-H stretching vibrations of the alkyl groups.
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N-H stretching vibration (a weak to medium band for the secondary amine).
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C-O stretching vibration of the ether linkage.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 129.20. Fragmentation patterns will likely involve the loss of the methoxyethyl side chain or fragments of the pyrrolidine ring, which can be used to confirm the structure. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+, are available and can aid in identification.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Fire Safety: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
Expert Insight: Structurally related compounds like (S)-(+)-2-(Methoxymethyl)pyrrolidine are classified as flammable liquids that can cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, it is prudent to handle 2-(2-Methoxyethyl)pyrrolidine with similar precautions.
Conclusion
2-(2-Methoxyethyl)pyrrolidine is a valuable building block for chemical synthesis, particularly in the field of drug discovery. While a comprehensive public dataset of its physical and chemical properties is currently lacking, this guide provides a consolidated overview of the available information, along with expert-driven insights into its synthesis and characterization. The proposed synthetic route and predicted spectral data offer a solid starting point for researchers working with this compound. As with any chemical for which complete data is not available, it is crucial to handle 2-(2-Methoxyethyl)pyrrolidine with appropriate caution and to perform thorough characterization to confirm its identity and purity before use.
References
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Home Sunshine Pharma. N-(2-Hydroxyethyl)pyrrolidine CAS 2955-88-6. [Link]
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]
-
PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 3. N-(2-Hydroxyethyl)pyrrolidine CAS 2955-88-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
